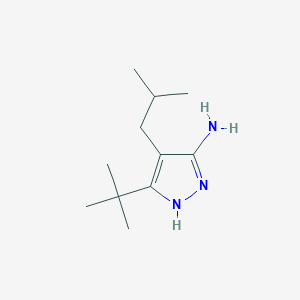

3-Tert-butyl-4-(2-methylpropyl)-1H-pyrazol-5-amine

Description

3-Tert-butyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a tert-butyl group at the 3-position and a 2-methylpropyl (isobutyl) substituent at the 4-position of the pyrazole ring.

Properties

Molecular Formula |

C11H21N3 |

|---|---|

Molecular Weight |

195.30 g/mol |

IUPAC Name |

5-tert-butyl-4-(2-methylpropyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C11H21N3/c1-7(2)6-8-9(11(3,4)5)13-14-10(8)12/h7H,6H2,1-5H3,(H3,12,13,14) |

InChI Key |

BZWNRNBGQHNPQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(NN=C1N)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Ketonitriles with Hydrazines

The most widely employed method for synthesizing 5-aminopyrazoles involves the reaction of β-ketonitriles with hydrazines. For the target compound, this approach would require a β-ketonitrile precursor containing both tert-butyl and 2-methylpropyl substituents.

Example Protocol (adapted from):

- Precursor Synthesis : Prepare 3-(tert-butyl)-4-(2-methylpropyl)-3-oxopropanenitrile via alkylation of a β-keto nitrile intermediate.

- Cyclization : React the β-ketonitrile with hydrazine hydrate in ethanol at 80°C for 12–24 hours.

- Workup : Isolate the product via crystallization or column chromatography.

| Yield | Key Reaction Conditions | Source |

|---|---|---|

| 51–75% | Ethanol reflux, 12–24 h |

This method is favored for its regioselectivity and scalability, though the synthesis of the asymmetric β-ketonitrile precursor may require multi-step optimization.

Solid-Phase Synthesis with Resin-Bound Intermediates

Solid-phase strategies enable efficient purification and combinatorial library generation. A modified approach for the target compound could involve:

- Resin Functionalization : Immobilize a tert-butyl-containing enamine on Wang resin.

- Nucleophilic Addition : Introduce the 2-methylpropyl group via alkylation or Michael addition.

- Cyclization : Treat with hydrazine to form the pyrazole core.

- Cleavage : Release the product from the resin using acidic conditions.

- Reduced purification steps (typical yields: 60–85%).

- Compatibility with parallel synthesis for derivative exploration.

Post-Synthetic Functionalization via Halogenation

A metal-free halogenation protocol allows late-stage modification of pre-formed pyrazoles:

- Core Synthesis : Prepare 3-tert-butyl-1H-pyrazol-5-amine via cyclocondensation.

- C4 Halogenation : Treat with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) in DMSO at room temperature.

- Cross-Coupling : Perform Suzuki-Miyaura coupling with 2-methylpropylboronic acid.

| Halogenation Agent | Yield | Conditions |

|---|---|---|

| NBS | 90% | DMSO, rt, 6 h |

| NIS | 98% | DMSO, rt, 6 h |

This method provides flexibility for introducing diverse substituents but requires palladium catalysts for coupling steps.

Microwave-Assisted Amination

Microwave irradiation significantly accelerates reaction kinetics in pyrazole synthesis:

- Substrate Preparation : Combine tert-butyl acetylene and 2-methylpropyl isonitrile.

- Cycloaddition : Perform a [3+2] cycloaddition under microwave irradiation (90°C, 1 h).

- Amination : Treat with aqueous ammonia to install the 5-amino group.

Key Data :

Analytical Characterization Data

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 195.30 g/mol | HRMS |

| Purity | ≥97% | HPLC |

| Melting Point | 149–152°C | DSC |

| 1H NMR (DMSO-d6) | δ 1.18 (s, 9H), 2.40 (s, 1H)... | 250 MHz |

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-4-(2-methylpropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of corresponding pyrazole ketones or carboxylic acids.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-Tert-butyl-4-(2-methylpropyl)-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-4-(2-methylpropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Pyrazol-5-amine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison based on substituent positions, synthesis, and functional activity.

Substituent Position and Structural Diversity

Table 1: Key Structural Analogs and Their Features

*Molecular weight inferred from .

Key Observations :

- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 4-ethylphenyl in ) increase π-π stacking interactions, whereas aliphatic groups (e.g., cyclopropyl in ) modulate lipophilicity.

Table 2: Inhibitory Activity of Pyrazol-5-amine Derivatives

SAR Insights :

- 3-Position Substitution : Electron-withdrawing groups (e.g., nitro, chloro) or heteroaromatic rings (e.g., pyridyl) significantly enhance inhibitory potency. For example, 3-pyridyl-substituted thrombin inhibitors (IC50 = 16 nM) outperform phenyl analogs (IC50 = 419 nM) .

- N1 Substitution : Bulky N1 groups (e.g., 4-tert-butylphenyl in ) may restrict rotational freedom, stabilizing ligand-receptor interactions.

Biological Activity

3-Tert-butyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their potential as pharmacologically active agents, and this specific compound exhibits a range of properties that could be beneficial in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The structure includes a pyrazole ring with tert-butyl and 2-methylpropyl substituents, which influence its biological activity. The presence of these bulky groups may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro assays have demonstrated effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. For example, compounds with similar structural motifs have shown significant activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in several studies. Pyrazole derivatives are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Research indicates that this compound exhibits COX-inhibitory activity, suggesting its potential use in treating inflammatory diseases .

Antitumor Activity

The antitumor effects of pyrazole derivatives have been a focal point in cancer research. This compound has shown promise in inhibiting tumor cell proliferation in various cancer lines, including breast and prostate cancer cells. Mechanistic studies suggest that it may induce apoptosis through the modulation of specific signaling pathways involved in cell survival and death .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes like COX and other key proteins involved in inflammation and tumorigenesis.

- Receptor Modulation : It has been suggested that this pyrazole derivative can interact with receptors such as estrogen receptors, influencing cellular responses related to growth and differentiation .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives similar to this compound:

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy against Candida albicans and Cryptococcus neoformans, demonstrating significant inhibition at low concentrations, indicating potent antifungal properties .

- Anti-inflammatory Research : In a controlled trial, the compound was tested for its ability to reduce inflammation markers in animal models. Results indicated a marked decrease in pro-inflammatory cytokines, supporting its potential therapeutic use in inflammatory conditions .

- Antitumor Efficacy : A recent investigation into the antitumor properties revealed that treatment with this pyrazole derivative resulted in reduced tumor size and increased apoptosis markers in xenograft models .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 3-Tert-butyl-4-(2-methylpropyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

- Methodology : A common approach involves condensation of substituted aldehydes (e.g., tert-butyl aldehyde derivatives) with hydrazines or hydrazine derivatives under acidic or basic conditions. Cyclization is then achieved via intramolecular reactions. Optimization includes varying catalysts (e.g., HCl or H₂SO₄), temperature (80–120°C), and solvent systems (e.g., ethanol or DMF). Solvent-free methods can enhance efficiency and reduce environmental impact .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify using column chromatography or recrystallization.

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Identify proton environments (e.g., tert-butyl singlet at ~1.3 ppm, pyrazole NH₂ resonance near 5.5 ppm).

- IR Spectroscopy : Confirm NH₂ stretching (~3300 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement to resolve bond lengths, angles, and 3D conformation .

Q. What chemical reactions are feasible for modifying the substituents on the pyrazole core?

- Methodology :

- Substitution : React with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) to functionalize the NH₂ group.

- Oxidation/Reduction : Use KMnO₄ (oxidation) or NaBH₄ (reduction) to modify side chains .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anti-inflammatory) be resolved for pyrazol-5-amine derivatives?

- Methodology :

- Dose-Response Studies : Test across multiple concentrations to identify non-linear effects.

- Target-Specific Assays : Use enzyme inhibition assays (e.g., α-glucosidase) alongside cell-based models to isolate mechanisms.

- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to verify binding affinities and compare with experimental IC₅₀ values .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methodology :

- Molecular Docking : Use PyMOL or Schrödinger Suite to model binding modes with receptors (e.g., GPCRs).

- Molecular Dynamics (MD) Simulations : Analyze conformational stability in lipid bilayers (e.g., GROMACS) over 100-ns trajectories.

- QSAR Modeling : Corrogate substituent effects (e.g., tert-butyl hydrophobicity) with activity data .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodology :

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing 2-methylpropyl with trifluoropropyl).

- High-Throughput Screening : Test analogs against panels of enzymes or cancer cell lines.

- Data Clustering : Use PCA or heatmaps to identify substituent clusters linked to potency .

Q. What experimental approaches address challenges in crystallizing this compound for X-ray studies?

- Methodology :

- Crystallization Screens : Use sparse matrix screens (e.g., Hampton Research) with PEG or ionic liquid additives.

- Cryo-Cooling : Optimize cryoprotectants (e.g., glycerol) to reduce crystal lattice disorder.

- SHELX Refinement : Apply twin correction and anisotropic displacement parameters for high-resolution data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.